molecular formula C19H19ClN2O B14166397 N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide CAS No. 852686-15-8

N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide

Cat. No.: B14166397
CAS No.: 852686-15-8
M. Wt: 326.8 g/mol
InChI Key: DCZNGUMIZLEFRY-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide typically involves the coupling of an indole derivative with a chlorophenyl ethylamine. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of dichloromethane (CH₂Cl₂) as a solvent and may require additional reagents to optimize yield and purity.

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents include halogens (e.g., bromine) and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core allows the compound to bind with high affinity to various receptors, influencing cell signaling pathways and modulating biological responses . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

852686-15-8

Molecular Formula

C19H19ClN2O

Molecular Weight

326.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C19H19ClN2O/c20-16-8-5-14(6-9-16)11-12-21-19(23)10-7-15-13-22-18-4-2-1-3-17(15)18/h1-6,8-9,13,22H,7,10-12H2,(H,21,23)

InChI Key

DCZNGUMIZLEFRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCC3=CC=C(C=C3)Cl

solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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